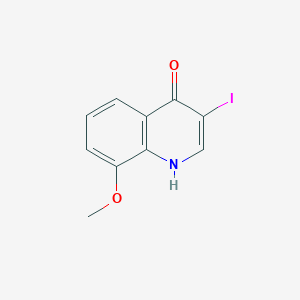
4-Hydroxy-3-iodo-8-methoxyquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Iodo-8-methoxyquinolin-4(1H)-one is a chemical compound with the molecular formula C10H8INO2 It is a derivative of quinoline, a heterocyclic aromatic organic compound
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Iodo-8-methoxyquinolin-4(1H)-one typically involves the iodination of 8-methoxyquinolin-4(1H)-one. One common method includes the use of iodine and an oxidizing agent such as potassium iodate in an acidic medium. The reaction is carried out under controlled temperature and pH conditions to ensure the selective iodination at the desired position on the quinoline ring.
Industrial Production Methods
Industrial production of 3-Iodo-8-methoxyquinolin-4(1H)-one may involve large-scale iodination processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
3-Iodo-8-methoxyquinolin-4(1H)-one undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate in organic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield 3-azido-8-methoxyquinolin-4(1H)-one, while coupling reactions can produce various biaryl derivatives.
科学的研究の応用
3-Iodo-8-methoxyquinolin-4(1H)-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of 3-Iodo-8-methoxyquinolin-4(1H)-one involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of certain pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
6-Fluoro-3-iodo-8-methoxyquinolin-4-ol: A similar compound with a fluorine atom instead of a hydrogen atom at the 6-position.
3-Iodo-8-hydroxyquinolin-4(1H)-one: A derivative with a hydroxyl group instead of a methoxy group at the 8-position.
Uniqueness
3-Iodo-8-methoxyquinolin-4(1H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the iodine atom at the 3-position and the methoxy group at the 8-position can influence its reactivity and interactions with other molecules, making it a valuable compound for various applications.
生物活性
4-Hydroxy-3-iodo-8-methoxyquinoline (HIMQ) is a compound belonging to the quinoline family, which has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of HIMQ, including its antimicrobial, anticancer, and antiviral properties, supported by relevant research findings and case studies.
Molecular Structure:
- Molecular Formula: C10H8INO3
- Molecular Weight: 305.08 g/mol
- IUPAC Name: this compound
Antimicrobial Activity
Research indicates that HIMQ exhibits significant antimicrobial properties against various pathogens. A study highlighted its effectiveness against Gram-positive and Gram-negative bacteria, including strains resistant to conventional antibiotics.
| Pathogen | Inhibition Zone (mm) | Standard Drug (mm) |
|---|---|---|
| Staphylococcus aureus | 22 | 24 |
| Klebsiella pneumoniae | 25 | 27 |
| Pseudomonas aeruginosa | 23 | 24 |
The presence of the iodine atom in HIMQ enhances its interaction with bacterial membranes, leading to increased permeability and subsequent cell lysis .
Anticancer Activity
HIMQ has been evaluated for its anticancer potential across several cancer cell lines. In vitro studies demonstrate that HIMQ effectively inhibits the proliferation of cancer cells, including breast adenocarcinoma (MDA-MB-231) and lung adenocarcinoma (A549).
Case Study: Cytotoxicity Assessment
A study assessed the cytotoxic effects of HIMQ on human cancer cell lines and normal fibroblasts:
| Cell Line | IC50 (µM) | Normal Fibroblasts IC50 (µM) |
|---|---|---|
| MDA-MB-231 | 15 | >200 |
| A549 | 18 | >200 |
The results indicate that HIMQ exhibits selective toxicity towards cancer cells while sparing normal cells, highlighting its potential as a therapeutic agent with minimal side effects .
Antiviral Activity
Emerging studies suggest that HIMQ may possess antiviral properties, particularly against RNA viruses. The compound's mechanism involves inhibiting viral replication through interference with viral RNA synthesis.
Research Findings
In a recent investigation, HIMQ was tested against influenza virus strains:
| Virus Strain | Inhibition Percentage (%) | Cytotoxicity (%) |
|---|---|---|
| H1N1 | 85 | 4 |
| H5N1 | 91.2 | 9.7 |
The data suggests that HIMQ's antiviral efficacy correlates positively with its lipophilicity and electron-withdrawing substituents .
The biological activity of HIMQ can be attributed to its ability to interact with various molecular targets:
- Antimicrobial: Disruption of bacterial cell membranes.
- Anticancer: Induction of apoptosis in cancer cells via mitochondrial pathways.
- Antiviral: Inhibition of viral polymerases and interference with viral entry into host cells.
特性
分子式 |
C10H8INO2 |
|---|---|
分子量 |
301.08 g/mol |
IUPAC名 |
3-iodo-8-methoxy-1H-quinolin-4-one |
InChI |
InChI=1S/C10H8INO2/c1-14-8-4-2-3-6-9(8)12-5-7(11)10(6)13/h2-5H,1H3,(H,12,13) |
InChIキー |
NNJHLADOTKHUFJ-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=CC2=C1NC=C(C2=O)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















